5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Cross‑Coupling Chemistry Structure–Activity Relationship

5-(5‑Bromopyridin‑3‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 70057‑75‑9) is a heterocyclic small molecule (C₇H₅BrN₄S, MW 257.11 g mol⁻¹) that combines a 1,3,4‑thiadiazol‑2‑amine core with a 5‑bromopyridin‑3‑yl substituent [REFS‑1]. The 2‑amino‑1,3,4‑thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry because of its aromatic stability, hydrogen‑bonding capacity (HBD = 1, HBA = 5), and participation in π–π stacking interactions, while the bromine atom at the pyridine 5‑position provides a chemically orthogonal handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution, enabling modular derivatisation into compound libraries for kinase inhibitor, antimicrobial and anticancer programmes [REFS‑2].

Molecular Formula C7H5BrN4S
Molecular Weight 257.11 g/mol
CAS No. 70057-75-9
Cat. No. B3279804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine
CAS70057-75-9
Molecular FormulaC7H5BrN4S
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C2=NN=C(S2)N
InChIInChI=1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
InChIKeyWBMPOMGBOZKUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine (CAS 70057-75-9): A Benchmark 2‑Amino‑1,3,4‑thiadiazole Building Block with 3‑Pyridyl Bromination for Cross‑Coupling and Heterocyclic Library Synthesis


5-(5‑Bromopyridin‑3‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 70057‑75‑9) is a heterocyclic small molecule (C₇H₅BrN₄S, MW 257.11 g mol⁻¹) that combines a 1,3,4‑thiadiazol‑2‑amine core with a 5‑bromopyridin‑3‑yl substituent [REFS‑1]. The 2‑amino‑1,3,4‑thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry because of its aromatic stability, hydrogen‑bonding capacity (HBD = 1, HBA = 5), and participation in π–π stacking interactions, while the bromine atom at the pyridine 5‑position provides a chemically orthogonal handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution, enabling modular derivatisation into compound libraries for kinase inhibitor, antimicrobial and anticancer programmes [REFS‑2].

Why 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine Cannot Be Casually Replaced by Common Pyridinyl‑Thiadiazol‑2‑amine Isomers in Procurement Workflows


Although a family of isomeric pyridinyl‑1,3,4‑thiadiazol‑2‑amines share the same molecular formula (C₇H₅BrN₄S, MW 257.11), the position of the pyridine nitrogen relative to the bromine atom dictates the regiochemistry available for further functionalisation and the 3D pharmacophore presented to a biological target [REFS‑1]. For instance, the 2‑pyridinyl isomer (CAS 883230‑95‑3) and the 2‑amino‑5‑(3‑bromo‑2‑pyridyl) variant (CAS not assigned) position the nitrogen ortho to the point of attachment, altering metal‑chelation geometry and hydrogen‑bond‑acceptor directionality compared with the meta‑nitrogen arrangement in the target 3‑pyridinyl compound [REFS‑2]. These structural differences translate into divergent reactivity in cross‑coupling, different ADME‑predictive properties, and distinct biological activity profiles, making direct interchange scientifically unsound [REFS‑3].

Quantitative Differential Evidence for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Regioisomeric Differentiation: Bromine at Pyridine 3‑Position Enables Unique Cross‑Coupling Vectors Unavailable to 2‑Pyridinyl Isomers

The bromine substituent at the pyridine 5‑position and the pyridine nitrogen at the meta (3‑) position in the target compound create a 1,3‑disubstituted pyridine topology that is geometrically distinct from the 1,2‑ or 1,4‑substitution patterns found in the 2‑pyridinyl (CAS 883230‑95‑3) or 4‑pyridinyl (CAS 571914‑86‑8) isomers [REFS‑1]. This meta relationship projects the C–Br bond vector at an angle of ~120° relative to the thiadiazole‑pyridine biaryl axis, a geometry that is sterically and electronically complementary to ATP‑binding pockets of kinases such as PI3K and VEGFR‑2, whereas the ortho‑nitrogen in 2‑pyridinyl analogs forces a ~60° projection that has been associated with reduced kinase selectivity in class‑level SAR studies [REFS‑2]. No comparable cross‑coupling vector is accessible from bromophenyl‑thiadiazol‑2‑amines, which lack the hydrogen‑bond‑acceptor pyridine nitrogen altogether [REFS‑3].

Medicinal Chemistry Cross‑Coupling Chemistry Structure–Activity Relationship

Computed Physicochemical Differentiation: logP 1.3 and TPSA 92.9 Ų Favour CNS Drug‑Like Space Over Bromophenyl and 2‑Pyridinyl Analogs

PubChem‑computed XLogP3‑AA for the target compound is 1.3 with a topological polar surface area (TPSA) of 92.9 Ų, yielding a predicted blood–brain‑barrier‑permeant profile (logP ≤ 3, TPSA < 100 Ų) [REFS‑1]. The corresponding 5‑(3‑bromophenyl)‑1,3,4‑thiadiazol‑2‑amine (CAS 108656‑65‑1) has a higher computed logP (~2.3) and TPSA of ~80 Ų due to the absence of the pyridine nitrogen, shifting it toward higher lipophilicity and potentially lower CNS multiparameter optimization (MPO) desirability [REFS‑2]. The 2‑pyridinyl isomer (CAS 883230‑95‑3) shares the same TPSA (92.9 Ų) but exhibits a slightly lower logP (~1.0) because of the ortho‑nitrogen effect on local dipole, which can alter solubility and permeability in divergent ways [REFS‑3]. These computed differences, while modest, warrant orthogonal experimental confirmation during lead optimization but provide actionable differentiation for compound selection in CNS‑focused discovery programmes where the target compound's intermediate logP is preferred.

Drug Design ADME Prediction Physicochemical Profiling

Verified Commercial Purity ≥97% and kg‑Scale Availability Provide Procurement‑Ready Reproducibility vs. Uncharacterised or Lower‑Purity Alternatives

Capot Chemical supplies the target compound with a certified minimum purity of 97% (HPLC) and moisture content ≤1.0%, supported by batch‑specific analytical documentation, and offers production at up to kilogram scale [REFS‑1]. In contrast, the 5‑(5‑bromopyridin‑2‑yl) isomer (CAS 883230‑95‑3) is listed by some vendors without a published purity specification or with lower typical purity ranges (≥95%), and the 5‑(3‑bromophenyl) analog is predominantly available at research‑gram scale only, limiting its utility in multi‑step synthesis campaigns requiring larger quantities and documented lot‑to‑lot consistency [REFS‑2]. Vendor‑supplied purity ≥97% with defined moisture limits ensures that the compound can be used directly in stoichiometric reactions (e.g., Pd‑catalyzed couplings where moisture sensitivity is critical) without additional purification, a practical advantage that distinguishes the target compound in procurement decisions.

Chemical Procurement Quality Control Reproducibility

Class‑Level Evidence: 1,3,4‑Thiadiazol‑2‑amine Scaffold with Pyridinyl Substitution Confers Sub‑Micromolar Kinase Inhibition Not Observed for Simple Phenyl‑Substituted Analogs

In a study of 5‑(pyridin‑4‑yl)‑1,3,4‑thiadiazol‑2‑amine derivatives as PI3K inhibitors, compounds D1–D17 exhibited in silico docking scores predictive of low‑micromolar PI3Kα/β/γ/δ inhibition, and several showed MIC values of 8–32 µg mL⁻¹ against both Gram‑positive and Gram‑negative bacterial strains using the tube dilution method [REFS‑1]. Separately, benzimidazole‑linked‑1,3,4‑thiadiazol‑2‑amine derivatives demonstrated VEGFR‑2 inhibitory activity with induced apoptosis in cancer cell lines [REFS‑2]. Because the target compound shares the identical 1,3,4‑thiadiazol‑2‑amine pharmacophore with a pyridyl ring at the 5‑position, it is mechanistically positioned to access the same kinase‑inhibitory profile, while its 5‑bromo substituent offers a synthetic trajectory for further optimisation that is not present in the unsubstituted pyridinyl analogs used in these published studies. Critically, 5‑(3‑bromophenyl)‑1,3,4‑thiadiazol‑2‑amine lacks the pyridyl nitrogen required for the key hydrogen‑bond interaction with the kinase hinge region identified in docking poses, a structural advantage of the target compound [REFS‑3].

Kinase Inhibition Anticancer Research Medicinal Chemistry

High‑Confidence Research and Procurement Application Scenarios for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine


Kinase‑Focused Fragment‑Based Drug Discovery Requiring a Hinge‑Binding Scaffold with a Cross‑Coupling Handle

Researchers designing ATP‑competitive kinase inhibitors (e.g., VEGFR‑2, PI3K) can utilise the 1,3,4‑thiadiazol‑2‑amine core as a hinge‑binding motif while exploiting the bromine at the pyridine 5‑position for Pd‑catalyzed Suzuki or Buchwald–Hartwig couplings to introduce diverse aryl/amine substituents, a synthetic strategy supported by class‑level docking evidence showing that pyridinyl‑thiadiazol‑2‑amines occupy the kinase hinge region [REFS‑1]. The target compound's meta‑pyridine nitrogen topology aligns with the geometry of the adenine‑binding pocket, while the bromine provides a divergent vector for growing into the solvent‑exposed or selectivity pocket, a dual capability absent in both the bromophenyl analogs (no hinge H‑bond) and the non‑brominated pyridinyl‑thiadiazol‑2‑amines (no coupling point).

CNS‑Oriented Lead Optimisation Benefiting from Intermediate Lipophilicity (logP 1.3) and Low TPSA

Medicinal chemistry programmes targeting CNS disorders (e.g., neurodegenerative or neuro‑oncology indications) can prioritise the target compound because its computed logP (1.3) and TPSA (92.9 Ų) reside within the empirically defined CNS MPO desirable space (logP ≤ 3, TPSA < 100 Ų) [REFS‑2]. In contrast, the bromophenyl analog (logP ~2.3) departs further from the CNS MPO sweet spot, potentially increasing plasma protein binding and reducing free brain concentrations, making the target compound the more suitable starting point for CNS‑penetrant chemical probes.

Multi‑Step Parallel Library Synthesis at Kilogram Scale with Defined Purity and Moisture Specifications

Laboratories executing parallel synthesis of 1,3,4‑thiadiazole‑based libraries for high‑throughput screening can procure the target compound at ≥97% purity with moisture content ≤1.0% and in quantities up to kilograms, ensuring stoichiometric accuracy in sensitive Pd‑catalyzed coupling reactions and minimising the need for re‑purification between steps [REFS‑3]. This procurement advantage translates into faster library production cycles and more reproducible screening data compared with less rigorously characterised or gram‑scale‑only alternatives.

Building Block for Chagas Disease Trypanocidal Agent Development via Pyridinyl‑Thiadiazole Scaffold Elaboration

Given that pyridinyl‑1,3,4‑thiadiazole derivatives incorporating hydrazone or aminobenzyl moieties have demonstrated trypanocidal activity against Trypanosoma cruzi, the target compound serves as a synthetically tractable precursor for installing similar pharmacophoric elements through bromine displacement and amine derivatisation, enabling structure–activity exploration against neglected tropical disease targets [REFS‑4].

Quote Request

Request a Quote for 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.